3-Bromo-2-methylfuro[3,2-c]pyridine
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Overview
Description
3-Bromo-2-methylfuro[3,2-c]pyridine is an organic compound with the molecular formula C8H6BrNO It is a brominated derivative of furo[3,2-c]pyridine, which is a fused heterocyclic compound containing both furan and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-methylfuro[3,2-c]pyridine typically involves the bromination of 2-methylfuro[3,2-c]pyridine. One common method involves the use of bromine (Br2) in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the furo[3,2-c]pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could involve the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-methylfuro[3,2-c]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Suzuki-Miyaura Coupling: Reagents include palladium catalysts, boronic acids, and bases such as potassium carbonate.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a metal catalyst can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with a phenylboronic acid would yield a phenyl-substituted furo[3,2-c]pyridine derivative .
Scientific Research Applications
3-Bromo-2-methylfuro[3,2-c]pyridine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the development of bioactive compounds for pharmaceutical research.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-2-methylfuro[3,2-c]pyridine depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can form new bonds with other molecules. In biological systems, its mechanism of action would involve interactions with molecular targets such as enzymes or receptors, leading to specific biological effects. The exact pathways and targets would depend on the specific context of its use .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-methylpyridine: A simpler brominated pyridine derivative with similar reactivity but lacking the fused furan ring.
2-Bromo-3-methylfuran: A brominated furan derivative with similar reactivity but lacking the pyridine ring.
Uniqueness
3-Bromo-2-methylfuro[3,2-c]pyridine is unique due to its fused heterocyclic structure, which combines the properties of both furan and pyridine rings.
Properties
Molecular Formula |
C8H6BrNO |
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Molecular Weight |
212.04 g/mol |
IUPAC Name |
3-bromo-2-methylfuro[3,2-c]pyridine |
InChI |
InChI=1S/C8H6BrNO/c1-5-8(9)6-4-10-3-2-7(6)11-5/h2-4H,1H3 |
InChI Key |
HCWFEHLSBIEMIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(O1)C=CN=C2)Br |
Origin of Product |
United States |
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